CID 13835739
Description
CID 13835739 is a chemical compound registered in the PubChem database. Compounds are often compared based on structural motifs, biological activity, or functional applications. For instance, highlights betulin-derived inhibitors (e.g., CID 72326, betulin) and steroid-based substrates (e.g., CID 12594, DHEAS), suggesting that this compound may belong to a class of bioactive molecules with therapeutic or inhibitory properties . Similarly, lists oscillatoxin derivatives (e.g., CID 185389, 30-methyl-oscillatoxin D), which are toxins with complex polyketide backbones, indicating that structural analogs may share overlapping biochemical pathways .
Properties
Molecular Formula |
C14H30Si |
|---|---|
Molecular Weight |
226.47 g/mol |
InChI |
InChI=1S/C14H30Si/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
DDUXRMNGMNIVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si]CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 13835739 involves several synthetic routes, each with specific reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters. The use of advanced technologies such as flow chemistry and automated systems enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 13835739 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 13835739 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is investigated for its effects on different biological targets.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 13835739 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
If this compound shares a steroid-like backbone (as inferred from ’s substrates TC, TLC, and DHEAS), its structural features could be compared to:
| Compound Name | PubChem CID | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Taurocholic acid (TC) | 6675 | Steroid + taurine | Sulfate, hydroxyl | 515.7 |
| DHEAS | 12594 | Steroid + sulfate | Sulfate, ketone | 368.5 |
| This compound* | 13835739 | Undefined | Hypothetical sulfate | N/A |
Note: Specific data for this compound is unavailable in the provided evidence; this table serves as a template for comparison.
Structural overlays (as shown in ’s Figure 8) could reveal shared orientations of steroid backbones or substituents, influencing substrate binding or inhibition .
Functional Analogs
If this compound acts as an inhibitor (e.g., similar to ’s ginkgolic acid 17:1, CID 5469634), functional comparisons might focus on mechanisms such as competitive binding or enzyme modulation:
| Compound Name | PubChem CID | Target Enzyme/Pathway | IC₅₀ (µM) | Mechanism |
|---|---|---|---|---|
| Ginkgolic acid 17:1 | 5469634 | Bile acid transporters | 12.3 | Competitive inhibition |
| Irbesartan | 3749 | Angiotensin receptor | 0.76 | Non-competitive binding |
| This compound* | 13835739 | Hypothetical target | N/A | Undefined |
Note: Data for this compound is speculative due to evidence limitations.
Research Findings and Limitations
The absence of direct data on this compound in the provided evidence necessitates reliance on methodological frameworks from authoritative sources:
- Structural Analysis : Overlaying 3D structures (as in ) could identify conserved motifs, such as sulfate groups in bile acids or polyketide chains in toxins .
- Functional Testing : Methods from and emphasize comparing IC₅₀ values, binding affinities, and substrate specificity using standardized assays .
- Data Gaps : Supplementary tables () and crystallographic data () are critical for validating comparisons but are unavailable here .
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